Cas no 944936-49-6 (1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide)

1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
- N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
- A-6732
- I02-4684
- 1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide
- DTXSID40640141
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidmethoxy-methyl-amide
- 944936-49-6
- AKOS015852618
- MFCD09763663
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide, AldrichCPR
- FT-0678339
- 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLICACIDMETHOXY-METHYL-AMIDE
- DB-029490
-
- MDL: MFCD09763663
- インチ: InChI=1S/C10H11N3O2/c1-13(15-2)10(14)8-5-7-3-4-11-9(7)12-6-8/h3-6H,1-2H3,(H,11,12)
- InChIKey: HGYNJNSMXQICAI-UHFFFAOYSA-N
- ほほえんだ: CN(C(=O)C1=CNC2=NC=CC2=C1)OC
計算された属性
- せいみつぶんしりょう: 205.08500
- どういたいしつりょう: 205.085
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 58.2A^2
じっけんとくせい
- 密度みつど: 1.309
- 屈折率: 1.643
- PSA: 58.22000
- LogP: 1.19630
1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide セキュリティ情報
1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM590276-25g |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
944936-49-6 | 95%+ | 25g |
$4704 | 2024-07-19 | |
abcr | AB263439-1g |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide; . |
944936-49-6 | 1g |
€891.00 | 2025-02-10 | ||
Chemenu | CM590276-5g |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
944936-49-6 | 95%+ | 5g |
$1568 | 2024-07-19 | |
TRC | P987630-10mg |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid methoxy-methyl-amide |
944936-49-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-304214-100mg |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidmethoxy-methyl-amide, |
944936-49-6 | 100mg |
¥2542.00 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944216-100mg |
n-Methoxy-n-methyl-7h-pyrrolo[2,3-b]pyridine-5-carboxamide |
944936-49-6 | 97% | 100mg |
¥4125.00 | 2024-04-24 | |
abcr | AB263439-1 g |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide |
944936-49-6 | 1 g |
€891.00 | 2023-07-20 | ||
TRC | P987630-100mg |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid methoxy-methyl-amide |
944936-49-6 | 100mg |
$ 250.00 | 2022-06-03 | ||
Matrix Scientific | 026238-100mg |
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidmethoxy-methyl-amide |
944936-49-6 | 100mg |
$237.00 | 2023-09-09 | ||
Chemenu | CM590276-1g |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
944936-49-6 | 95%+ | 1g |
$392 | 2024-07-19 |
1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amide 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
1H-Pyrrolo2,3-bpyridine-5-carboxylic Acid methoxy-methyl-amideに関する追加情報
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide: A Promising Scaffold in Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide, with the chemical identifier CAS No. 944936-49-6, represents a novel class of heterocyclic compounds that have garnered significant attention in recent years due to their unique structural features and potential therapeutic applications. This molecule belongs to the broader family of pyrrolopyridine derivatives, which are characterized by the fusion of a pyrrole ring with a pyridine ring, creating a rigid, planar scaffold with potential for diverse functionalization. The methoxy-methyl-amide functional group at the 5-position of the pyridine ring is a key structural element that modulates the molecule's physicochemical properties and biological activity.
The 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide structure is particularly intriguing due to its ability to engage in multiple molecular interactions. The pyrrole ring, with its electron-rich nature, can participate in hydrogen bonding and π-π stacking interactions, while the pyridine ring provides a hydrophobic environment. The methoxy-methyl-amide group introduces polar functionality, which may influence the molecule's solubility and membrane permeability. Recent studies have highlighted the importance of such structural features in optimizing drug-like properties, including oral bioavailability and metabolic stability.
Advances in computational chemistry have enabled researchers to predict the behavior of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide in various biological contexts. Molecular docking simulations have revealed that this compound can bind to multiple protein targets, including kinases and G-protein coupled receptors (GPCRs). For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the methoxy-methyl-amide group enhances the binding affinity of the molecule to the ERK1/2 kinase by forming hydrogen bonds with key residues in the active site. This finding underscores the importance of functional group optimization in drug design.
Experimental evidence further supports the therapeutic potential of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide. In vitro assays have shown that this compound exhibits selective inhibition of pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduced the expression of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated cells, highlighting its anti-inflammatory properties. These findings align with the growing interest in targeting inflammatory pathways for the treatment of chronic diseases.
The methoxy-methyl-amide functional group also plays a critical role in modulating the pharmacokinetic profile of the compound. A 2024 study in Drug Metabolism and Disposition investigated the metabolism of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide in rat liver microsomes and found that the molecule undergoes minimal metabolic degradation, which may contribute to its prolonged half-life in vivo. This property is particularly valuable for the development of long-acting therapeutics.
Recent advances in synthetic chemistry have enabled the efficient preparation of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide. A 2023 paper in Organic Letters described a novel multistep synthesis involving the formation of a pyrrolopyridine core through a [3+2] cycloaddition reaction, followed by the introduction of the methoxy-methyl-amide group via a selective amidation reaction. This synthetic route provides a scalable method for the production of the compound, which is essential for its transition from laboratory research to preclinical and clinical development.
Despite its promising properties, the 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide scaffold is not without challenges. One area of ongoing research is the optimization of its selectivity profile. While the compound shows efficacy in targeting specific pathways, there is a need to minimize off-target effects. A 2023 study in ACS Chemical Biology explored the use of structure-based drug design to improve the selectivity of the molecule for ERK1/2 kinase over other kinases, demonstrating the potential of computational approaches in this context.
The methoxy-methyl-amide group also presents opportunities for further functionalization. Researchers are investigating the introduction of additional polar groups or the modification of the pyridine ring to enhance the molecule's interactions with specific protein targets. For example, a 2024 study in Chemical Science reported the synthesis of a 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide derivative with an appended fluorine atom, which significantly improved its binding affinity to a particular GPCR. This highlights the potential of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide as a versatile scaffold for the development of targeted therapeutics.
In conclusion, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide is a promising compound with a unique structure that offers multiple opportunities for therapeutic application. Its ability to engage in diverse molecular interactions, combined with the tunable properties of the methoxy-methyl-amide group, makes it a valuable scaffold for drug discovery. As research in this area continues to evolve, it is anticipated that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Methoxy-Methyl-Amide will play an increasingly important role in the development of novel therapeutics for a wide range of diseases.
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